[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone” is also known as Teneligliptin . It is a highly potent, selective, long-lasting, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor . It is used for the treatment of type 2 diabetes . The discovery of Teneligliptin was guided by structure-based design .
Molecular Structure Analysis
The molecular formula of Teneligliptin is C22H30N6OS . It has a unique structure characterized by five consecutive rings .
Physical And Chemical Properties Analysis
Teneligliptin has a melting point of >100°C (dec.) and a predicted boiling point of 663.4±55.0 °C . It has a density of 1.38 and a pKa of 8.70±0.10 (Predicted) . It is slightly soluble in DMSO and Methanol .
科学的研究の応用
Application in Diabetes Mellitus Treatment
Field
Medical and Pharmaceutical Research
Summary
Teneligliptin is a new FDA-approved drug for treating Diabetes Mellitus . It is an anti-diabetic drug that belongs to dipeptidyl peptidase-4 inhibitors or “gliptins” . It exerts its activity for 24 hours, with elevation of activated glucagon-like peptide 1 (GLP-1) levels by suppressing postprandial hyperglycemia after meals .
Method of Application
Teneligliptin is administered orally, either as monotherapy or in combination with other antihyperglycemic agents .
Results
Significant decrease in hemoglobin A1c (HbA1c), fasting blood glucose, and postprandial blood glucose levels was observed in type 2 diabetic patients taking teneligliptin for 12 weeks . This drug showed promising effect in stabilizing the glycemic fluctuations throughout the day and suppressing the diabetic complications .
Application in Analytical Chemistry
Field
Summary
A simple and new stability indicating RP-HPLC method was developed and validated for identification of Teneligliptin and its degradants . Another research developed an impurity profiling method for metformin hydrochloride and teneligliptin hydrobromide hydrate in their combination tablet dosage form .
Method of Application
The method involves using a Kromasil 100- 5C 18 column with pH 6.0 phosphate buffer and acetonitrile as a mobile phase in isocratic mode of elution at a flow rate of 1.0 mL/min . The column effluents were monitored by a variable wavelength UV detector at 246 nm .
Results
The method was validated as per ICH guidelines . Forced degradation studies of Teneligliptin were carried out under acidic, basic, neutral (peroxide), photo and thermal conditions for 48 hours at room temperature . The degradation products were identified by HPLC and characterized by UPLC with tandem mass spectroscopy (LC/MS/MS) .
Application in Stability Studies
Field
Summary
Stability studies are crucial in pharmaceutical analysis to understand the degradation of drugs and their effects on humans . Teneligliptin is a novel drug used for the treatment of type 2 diabetes mellitus . There were no reports available for the stability of the drug and their possible degraded products until recently .
Method of Application
A simple and new stability indicating RP-HPLC method was developed and validated for identification of Teneligliptin and its degradants . Forced degradation studies of Teneligliptin were carried out under acidic, basic, neutral (peroxide), photo and thermal conditions for 48 hours at room temperature .
Results
Degradation was observed in base, peroxide and thermal stressed samples, but not in acid and photolytic stressed samples . The degradation products were identified by HPLC and characterized by UPLC with tandem mass spectroscopy (LC/MS/MS) .
Application in Impurity Profiling
Field
Pharmaceutical Quality Control
Summary
An accurate, sensitive and a robust stability indicating analytical method can help to monitor the drug stability parameters and minimize production losses .
Method of Application
An accurate, precise and robust analytical method was developed for the impurity profiling in the metformin hydrochloride and teneligliptin hydrobromide hydrate tablet . The gradient was optimized for better separation of impurities .
Results
The % recovery of teneligliptin and metformin HCL observed was above 90% from LOQ level to 150% . The correlation coefficient r2 was 0.999 for metformin HCl, teneligliptin, melamine, cyanocobalamin, teneligliptin impurity A and 0.998 for teneligliptin impurity B . The method was found unaffected by change in method variance during the robustness study .
Application in Drug Degradation Studies
Summary
Drug degradation studies are crucial to understand the stability of drugs and their effects on humans . Teneligliptin is a novel drug used for the treatment of type 2 diabetes mellitus . There were no reports available for the stability of the drug and their possible degraded products until recently .
Results
Application in Quality Control of Combination Tablet Dosage Form
Summary
An accurate, sensitive and a robust stability indicating analytical method can help to monitor the drug stability parameters and minimize production losses . Metformin hydrochloride and teneligliptin hydrobromide hydrate are a well-known rational combination used in the treatment of diabetes all over the world .
特性
IUPAC Name |
[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。